molecular formula C9H18O6 B14569969 Acetic acid;pent-4-ene-1,3-diol CAS No. 61613-07-8

Acetic acid;pent-4-ene-1,3-diol

Cat. No.: B14569969
CAS No.: 61613-07-8
M. Wt: 222.24 g/mol
InChI Key: VTUOPVBNHINKMS-UHFFFAOYSA-N
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Description

Acetic acid;pent-4-ene-1,3-diol is an organic compound that features both an acetic acid moiety and a pent-4-ene-1,3-diol structure

Chemical Reactions Analysis

Types of Reactions

Acetic acid;pent-4-ene-1,3-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Acetic acid;pent-4-ene-1,3-diol has several applications in scientific research:

Mechanism of Action

The mechanism of action of acetic acid;pent-4-ene-1,3-diol involves its interaction with various molecular targets. For example, in the Pd(II)-catalyzed oxycarbonylation reaction, the compound undergoes a concerted reaction with a four-part, circular transition state, where the electrophilic oxygen atom reacts with the nucleophilic carbon-carbon double bond . This results in the formation of an oxacyclopropane ring, which can be further hydrolyzed to form diols.

Comparison with Similar Compounds

Similar Compounds

    Pent-4-ene-1,3-diol: Lacks the acetic acid moiety but shares the diol structure.

    Acetic acid;but-3-ene-1,2-diol: Similar structure with a different alkene chain length.

    Acetic acid;hex-5-ene-1,4-diol: Similar structure with a longer alkene chain.

Uniqueness

Acetic acid;pent-4-ene-1,3-diol is unique due to its combination of an acetic acid moiety and a pent-4-ene-1,3-diol structure, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various synthetic and catalytic applications.

Properties

CAS No.

61613-07-8

Molecular Formula

C9H18O6

Molecular Weight

222.24 g/mol

IUPAC Name

acetic acid;pent-4-ene-1,3-diol

InChI

InChI=1S/C5H10O2.2C2H4O2/c1-2-5(7)3-4-6;2*1-2(3)4/h2,5-7H,1,3-4H2;2*1H3,(H,3,4)

InChI Key

VTUOPVBNHINKMS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.CC(=O)O.C=CC(CCO)O

Origin of Product

United States

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